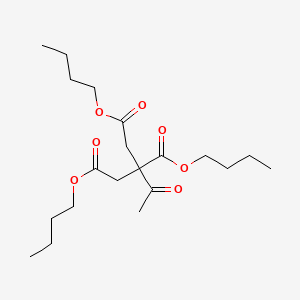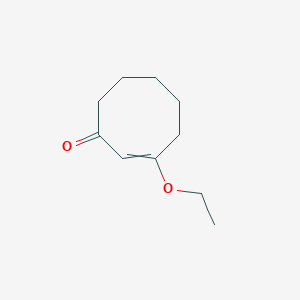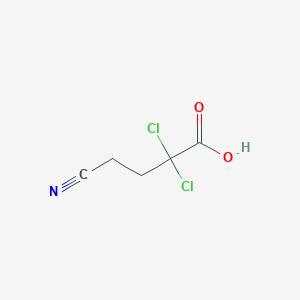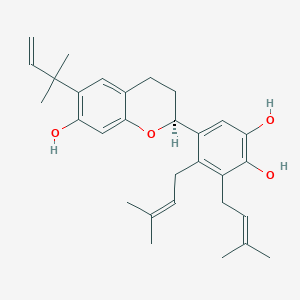
Pentadeca-4,6-diynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentadeca-4,6-diynoic acid is a naturally occurring compound found in certain plant species, particularly within the Asteraceae family It is characterized by its unique structure, which includes a 15-carbon chain with two triple bonds at the 4th and 6th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentadeca-4,6-diynoic acid typically involves the use of alkyne coupling reactions. One common method is the use of the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include techniques such as column chromatography or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Pentadeca-4,6-diynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, resulting in alkenes or alkanes.
Substitution: The triple bonds in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as organolithium compounds or Grignard reagents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of substituted alkynes or alkenes.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for use in biological research and development of new antibiotics.
Medicine: Research has shown that pentadeca-4,6-diynoic acid has anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and coatings.
作用機序
The mechanism by which pentadeca-4,6-diynoic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines. In cancer cells, this compound can induce apoptosis through the activation of specific signaling pathways.
類似化合物との比較
Pentadeca-4,6-diynoic acid can be compared with other similar compounds, such as:
Hexadeca-4,6-diynoic acid: Similar structure but with a 16-carbon chain.
Heptadeca-4,6-diynoic acid: Similar structure but with a 17-carbon chain.
Octadeca-4,6-diynoic acid: Similar structure but with an 18-carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the positioning of the triple bonds, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
110408-08-7 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
pentadeca-4,6-diynoic acid |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-8,13-14H2,1H3,(H,16,17) |
InChIキー |
UMDGDFNHSKMYHZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC#CC#CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
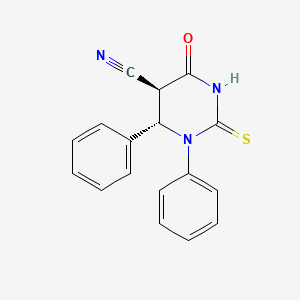
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)

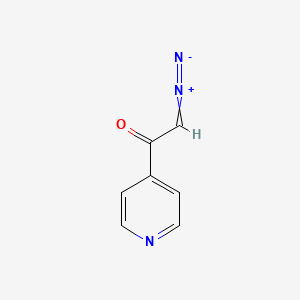

![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
